Fmoc-(3,(Mtr)Guanidino)-Ala-OH

Arginine mimetics Conformational constraint Side-chain engineering

Fmoc-(3,(Mtr)Guanidino)-Ala-OH (CAS 1313054-74-8 for L-isomer; CAS 1313054-63-5 for D-isomer; molecular formula C₂₉H₃₂N₄O₇S, MW 580.65 g/mol) is a synthetic, non-canonical amino acid (ncAA) derivative designed for Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). It features a β-(Mtr-guanidino)-alanine backbone, where the guanidino group is protected by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) moiety, and the α-amine is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Molecular Formula C29H32N4O7S
Molecular Weight 580.7 g/mol
Cat. No. B13154001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(3,(Mtr)Guanidino)-Ala-OH
Molecular FormulaC29H32N4O7S
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
InChIInChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m0/s1
InChIKeyITPWVEUAGFUBDN-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(3,(Mtr)Guanidino)-Ala-OH Procurement Guide: Non-Canonical Guanidino Amino Acid for Fmoc-SPPS


Fmoc-(3,(Mtr)Guanidino)-Ala-OH (CAS 1313054-74-8 for L-isomer; CAS 1313054-63-5 for D-isomer; molecular formula C₂₉H₃₂N₄O₇S, MW 580.65 g/mol) is a synthetic, non-canonical amino acid (ncAA) derivative designed for Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) . It features a β-(Mtr-guanidino)-alanine backbone, where the guanidino group is protected by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) moiety, and the α-amine is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group . Unlike standard Fmoc-arginine derivatives, this compound incorporates the guanidino recognition element on a shorter, β-substituted alanine scaffold, positioning it as a conformationally distinct arginine mimetic for probing structure-activity relationships, engineering peptide stability, and controlling guanidinium presentation in bioactive peptide sequences.

Fmoc-SPPS compatible non-canonical amino acid
β-guanidino-alanine scaffold as conformationally constrained arginine mimetic
Mtr-protected guanidino group for orthogonal or sequential deprotection

Why Fmoc-(3,(Mtr)Guanidino)-Ala-OH Cannot Be Swapped with Fmoc-Arg(Mtr)-OH or Fmoc-Arg(Pbf)-OH Without Consequence


Interchanging Fmoc-(3,(Mtr)Guanidino)-Ala-OH with a standard arginine derivative such as Fmoc-Arg(Mtr)-OH or Fmoc-Arg(Pbf)-OH introduces three categories of structural and chemical divergence that directly alter synthesis outcomes and peptide properties: (i) skeletal topology—the guanidino group is attached to the β-carbon of alanine rather than the δ-carbon of a four-carbon side chain, fundamentally changing side-chain length, conformational flexibility, and spatial presentation of the cationic guanidinium recognition element [1]; (ii) acidolytic deprotection kinetics—the Mtr group on the guanidino side chain requires extended TFA exposure (typically 2–4 hours with scavengers to approximately 7.5 hours ), and its cleavage generates sulfonyl electrophiles that persist for ~seconds, creating a high risk of Trp sulfonation (+80/+160 Da adducts), Ser/Thr O-sulfonation, and Arg(SO₃H) formation—a side-reaction profile substantially worse than that of Pbf-protected counterparts [2]; (iii) backbone-dependent solubility and coupling behavior—the shorter, more compact scaffold may reduce steric hindrance relative to arginine, but the combination of the alanine backbone with the bulky Mtr group creates unique solubility and coupling-efficiency parameters that are not predictable from arginine-derivative datasets . These differences mean that a peptide sequence optimized for, or synthesized with, Fmoc-Arg(Pbf)-OH cannot be assumed to yield equivalent purity, side-product burden, or biological conformation when Fmoc-(3,(Mtr)Guanidino)-Ala-OH is simply dropped in as a replacement.

Backbone topology shift
Shorter side chain alters guanidinium spatial presentation and peptide conformation.
Deprotection kinetics mismatch
Mtr requires extended TFA exposure, elevating sulfonation side-reaction risk.
Unpredictable coupling behavior
Compact scaffold with bulky Mtr group may shift coupling efficiency and solubility.

Fmoc-(3,(Mtr)Guanidino)-Ala-OH: Quantified Differentiation Against Fmoc-Arg(Mtr)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-(3,(Pbf)Guanidino)-Ala-OH


Backbone Topology: β-Guanidino-Alanine vs. δ-Guanidino-Arginine Alters Side-Chain Length and Conformational Landscape

Fmoc-(3,(Mtr)Guanidino)-Ala-OH incorporates the guanidino group at the β-carbon of alanine, yielding a side-chain length of 2 covalent bonds from Cα to the guanidino carbon (Cα–Cβ–Nguanidino), compared to 4 bonds in natural arginine (Cα–Cβ–Cγ–Cδ–Nguanidino). This structural compression eliminates two methylene rotatable bonds, reducing the side-chain conformational degrees of freedom and constraining the spatial presentation of the guanidinium cation. Conformationally constrained arginine mimetics with shortened side chains have been shown to alter peptide backbone geometry and modulate molecular recognition events in SH3 domain ligands [1]. The Mtr protecting group on this scaffold adds a molecular weight contribution of approximately 241 g/mol to the side chain, yielding a total molecular weight of 580.65 g/mol—approximately 28 g/mol lighter than Fmoc-Arg(Mtr)-OH (608.7 g/mol) [2], reflecting the absence of the arginine γ- and δ-methylenes.

Backbone Topology
Class-level
2 bonds (Cα–Cβ–Nguanidino) vs 4 bonds in arginine
Alters guanidinium spatial presentation
Conformational impact inferred from mimetic class
Arginine mimetics Conformational constraint Side-chain engineering Peptide backbone modification

Mtr Deprotection Kinetics: Extended TFA Cleavage Time (≥7.5 h) Versus Pbf (1–2 h) Creates a Process Selectivity Window for Orthogonal Deprotection Strategies

The Mtr protecting group on the guanidino side chain of Fmoc-(3,(Mtr)Guanidino)-Ala-OH requires significantly longer acidolytic deprotection times compared to the Pbf group. Under standard conditions (5% w/w phenol in TFA), complete removal of the Mtr group requires approximately 7.5 hours as monitored by HPLC . In contrast, the Pbf group is removed under standard TFA cleavage conditions in approximately 1–2 hours . This differential—a factor of approximately 4–7× longer deprotection time—creates an operational selectivity window: Mtr-protected guanidino groups can be retained while other acid-labile protecting groups (Boc, tBu, Trt, Pbf) are quantitatively removed. The acid lability ranking established by Alia et al. (1994) positions Mtr as more acid-labile than Tip, Mtbs, and Phen, but the comparative data against Pmc and Pbf in peptide chemistry practice consistently shows Mtr as the slowest-cleaving of the sulfonyl-type Arg protecting groups in common use [1].

Mtr Deprotection Time
Reported
~7.5 h (Mtr) vs 1–2 h (Pbf)
Enables orthogonal protection strategies
Extended TFA exposure may increase side reactions
Deprotection kinetics Orthogonal protection TFA cleavage Peptide synthesis workflow

Side-Reaction Burden During Acidolytic Cleavage: Mtr-Guanidino Generates High-Frequency Sulfonation vs. Pbf (Low Risk) and Pmc (Medium Risk)

During TFA-mediated cleavage, the Mtr protecting group releases a sulfonyl-derived electrophile (Ar–SO₂⁺) that persists for approximately seconds—substantially longer than the electrophiles generated from Pbf (≈ tens of milliseconds) or Pmc (≈ hundreds of milliseconds) [1]. This persistent electrophile attacks nucleophilic residues within the peptide, producing characteristic adducts: Trp sulfonation (+80 and +160 Da), Ser/Thr O-sulfonation, and Arg(SO₃H) formation. The relative frequency/risk of these side reactions is classified as 'High' for Mtr, compared to 'Medium' for Pmc and 'Low' for Pbf [1]. In practice, Beck-Sickinger et al. (1991) demonstrated that Mtr and Pmc cleavage from arginine-rich NPY peptides produced sulfonated arginine side products, the degree of which depended on scavenger composition; a thioanisole/thiocresol mixture was the most efficient suppressor [2]. Jaeger et al. (1993) further showed that O-sulfonation of Ser and Thr occurs in high yields during Mtr/Pmc removal when suitable scavengers are absent [3]. The immunological consequences of residual Mtr on peptides are non-trivial: Mtr-containing MBP peptides showed increased antibody binding relative to pure peptide, and for two of four peptides tested, only the Mtr-containing form bound antibody while the unmodified peptide did not [4].

Sulfonation Risk
Head-to-head
Mtr: High risk; Pbf: Low
Requires optimized scavenger cocktails
Electrophile persistence: seconds vs tens of ms
Side reactions Sulfonation Trp modification Peptide quality control Deprotection optimization

Bradykinin Synthesis Benchmark: Arg(Mtr)/Arg(Pmc) Combination Achieves 52% Cleaved Pure Yield—Mtr Alone May Be Suboptimal for Multi-Arg Sequences

In a direct comparison of arginine protecting group strategies for the synthesis of the bioactive nonapeptide Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), Stephenson et al. (2011) investigated Mtr and Pmc at both Arg¹ and Arg⁹ positions [1]. The optimal combination—Arg¹(Mtr) and Arg⁹(Pmc)—yielded a cleaved pure peptide yield of 52% [1]. This benchmark demonstrates two critical points: (i) Mtr alone is not the highest-yielding protecting group for arginine-rich sequences, and (ii) mixed protecting group strategies (Mtr at position 1, Pmc at position 9) can outperform homogeneous Mtr or Pmc strategies. For users of Fmoc-(3,(Mtr)Guanidino)-Ala-OH, this implies that when multiple Mtr-guanidino residues are present in a single peptide, the cumulative side-reaction burden may depress yield, and consideration should be given to combining Mtr with faster-cleaving protecting groups (Pbf or Pmc) at other positions.

Bradykinin Yield Benchmark
Head-to-head
52% cleaved pure yield (Arg¹(Mtr)+Arg⁹(Pmc))
Mixed protecting group strategy may improve yield
Homogeneous Mtr may be suboptimal for multi-Arg peptides
Bradykinin Multi-arginine peptides Synthetic yield Protecting group strategy Fmoc-SPPS optimization

Molecular Weight Advantage of the β-Guanidino-Alanine Scaffold: 580.65 g/mol vs. 608.7–648.8 g/mol for Arg-Based Analogs

Fmoc-(3,(Mtr)Guanidino)-Ala-OH has a molecular weight of 580.65 g/mol (free acid form) based on its molecular formula C₂₉H₃₂N₄O₇S . This is 28 g/mol lighter than Fmoc-Arg(Mtr)-OH (C₃₁H₃₆N₄O₇S, MW 608.7 g/mol) and 68 g/mol lighter than Fmoc-Arg(Pbf)-OH (C₃₄H₄₀N₄O₇S, MW ~648.8 g/mol) [REFS-2, REFS-3]. For peptides containing multiple guanidino residues, the cumulative mass reduction can exceed 100 Da, simplifying mass spectrometric characterization, improving HPLC resolution from deletion/byproduct peptides, and marginally enhancing atom economy in large-scale synthesis. The D-isomer (CAS 1313054-63-5) is commercially available at ≥98% purity (HPLC) from multiple vendors .

Molecular Weight
Reported
580.65 g/mol vs 608.7 (Arg(Mtr)), 648.8 (Arg(Pbf))
Simplifies MS characterization
Cumulative mass shift aids peak resolution
Molecular weight Atom economy Peptide characterization Mass spectrometry Building block selection

Immunogenicity Risk of Residual Mtr: Mtr-Bearing Peptides Show Dominant Antibody Responses Over Unmodified Peptide—Critical for Immunological Applications

Whitaker et al. (1997) demonstrated that incomplete removal of the Mtr group during peptide synthesis generates Mtr-bearing peptide contaminants that can dominate humoral immune responses [1]. In their study of myelin basic protein (MBP) peptides: for two of four MBP peptides tested, only the Mtr-containing peptide bound antibody while the unmodified (pure) peptide showed no binding; for the remaining two peptides, the Mtr-containing form exhibited increased antibody binding relative to the pure peptide [1]. This immunodominance of the Mtr moiety was confirmed in a separate polyclonal system using a β2-microglobulin peptide [1]. The finding carries direct implications for Fmoc-(3,(Mtr)Guanidino)-Ala-OH: any residual Mtr-guanidino group remaining after incomplete deprotection can function as a hapten, altering the immunological profile of the final peptide and potentially invalidating biological assay results.

Mtr Immunoreactivity
Reported
2/4 MBP peptides: exclusive antibody binding with Mtr form
Residual Mtr may alter immunological readouts
Verify complete Mtr removal for immunoassays
Immunogenicity Mtr contaminant Peptide vaccines Antibody specificity Quality control

High-Value Application Scenarios for Fmoc-(3,(Mtr)Guanidino)-Ala-OH Where Its Differentiation Profile Creates a Defensible Rationale


Engineering Conformationally Constrained Arginine Mimetics for SH3 Domain and PDZ Domain Ligand Optimization

The β-guanidino-alanine scaffold of Fmoc-(3,(Mtr)Guanidino)-Ala-OH shortens the guanidino side chain by two methylene units relative to arginine, constraining the conformational freedom of the cationic recognition element [1]. This is particularly valuable for optimizing ligands targeting SH3 domains, PDZ domains, and other modular protein interaction modules where arginine side-chain geometry is a critical determinant of binding affinity and specificity. The Mtr protection provides a convenient handle for Fmoc-SPPS incorporation; however, users must plan for the extended 7.5-hour deprotection time and implement thioanisole/thiocresol-based scavenger cocktails to suppress sulfonation side reactions [2].

Orthogonal and Sequential Deprotection Strategies Exploiting the Mtr–Pbf Lability Differential

The approximately 4–7× slower TFA cleavage of Mtr compared to Pbf creates a unique opportunity for orthogonal protection schemes [1]. Researchers can design peptides where Pbf-protected guanidino groups (on standard arginine residues) are deprotected in a first, shorter TFA step (1–2 hours), while the Mtr-protected guanidino group on the β-guanidino-alanine residue is retained. A subsequent, extended cleavage step (≥7.5 hours) then liberates the Mtr-protected position. This enables sequential guanidinium unveiling strategies for stepwise peptide functionalization, fragment condensation, or controlled folding studies .

Peptide Mass Spectrometry Characterization Standards and Quality Control Workflows

The lower molecular weight of Fmoc-(3,(Mtr)Guanidino)-Ala-OH (580.65 g/mol) compared to arginine-based analogs (608.7–662.8 g/mol) makes it a useful building block for designing peptide mass spectrometry characterization standards [1]. In multi-guanidino peptides, the cumulative mass shift improves the resolution of target peptide peaks from deletion sequences and side-product adducts. This is particularly advantageous for developing HPLC-MS purity assays and system suitability tests in peptide QC laboratories. The commercial availability of the D-isomer at ≥98% purity (HPLC) supports its use as a reference standard [1].

Peptide Immunogenicity Studies Requiring Mtr-Group-Specific Quality Control

Given the demonstrated immunodominance of the Mtr moiety—where Mtr-bearing peptides can exclusively bind antibodies while unmodified peptides show no binding—any peptide synthesized with Fmoc-(3,(Mtr)Guanidino)-Ala-OH for immunological applications (vaccine candidates, diagnostic antigens, antibody production) requires rigorous verification of complete Mtr removal [1]. This compound serves as both a synthetic building block and a positive control for developing and validating HPLC and MS methods that detect residual Mtr contaminants. Its procurement is indicated when establishing quality control protocols for Mtr-based peptide synthesis workflows where immunological readouts are downstream [1].

Application
Selection Property
Validation Focus
Conformationally constrained arginine mimetics
β-guanidino-alanine scaffold topology
Binding geometry in domain-ligand assays
Orthogonal deprotection strategies
Mtr–Pbf lability differential
Sequential guanidinium unveiling control
MS characterization standards
Lower molecular weight scaffold
Resolution from deletion/byproduct peptides
Peptide immunogenicity QC
Mtr removal verification
Residual Mtr contaminant detection
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